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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 2-Methyl-1-
phenyl-1-butanol (CAS No: 3968-86-3), a compound of interest in fragrance, flavor, and fine

chemical synthesis.[1] Designed for researchers and professionals in drug development and

chemical analysis, this document offers an in-depth interpretation of Mass Spectrometry,

Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The focus is not merely on the

data itself, but on the causal relationships between molecular structure and spectral output,

providing a framework for robust compound characterization.

Molecular Identity
Prior to analysis, establishing the fundamental properties of the analyte is paramount. This

ensures that all subsequent spectral data is interpreted within the correct molecular context.

Property Value Source

Molecular Formula C₁₁H₁₆O [2]

Molecular Weight 164.24 g/mol [2]

IUPAC Name 2-methyl-1-phenylbutan-1-ol [3]

CAS Registry Number 3968-86-3 [2]

The structure possesses two chiral centers, at the benzylic carbon (C1) and the adjacent

carbon (C2), meaning it can exist as four possible stereoisomers. The data presented here is
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for the racemic mixture unless otherwise specified.

Caption: Molecular structure of 2-Methyl-1-phenyl-1-butanol.

Mass Spectrometry (Electron Ionization)
Mass spectrometry (MS) provides critical information about the analyte's molecular weight and

fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a

high-energy technique that induces extensive fragmentation, offering rich structural detail.

Data Summary
The EI-MS data for 2-Methyl-1-phenyl-1-butanol was sourced from the NIST Mass

Spectrometry Data Center.[4]

m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment

164 ~5 [M]⁺ (Molecular Ion)

107 100 [C₇H₇O]⁺ (Base Peak)

79 ~60 [C₆H₇]⁺

77 ~45 [C₆H₅]⁺ (Phenyl)

57 ~85 [C₄H₉]⁺ (sec-Butyl)

Interpretation and Mechanistic Insights
The presence of a molecular ion peak [M]⁺ at m/z 164 confirms the molecular weight of the

compound.[4] The fragmentation pattern is dominated by cleavages adjacent to the oxygen

atom, a common and energetically favorable process for alcohols.

The Base Peak (m/z 107): The most abundant fragment is observed at m/z 107. This is the

result of a classic alpha-cleavage event, where the bond between C1 and C2 is broken. This

cleavage is highly favored as it results in the formation of a stable, resonance-stabilized

oxonium ion, [C₆H₅CH=OH]⁺. The stability of this fragment is the primary reason it is the

base peak.
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Formation of m/z 57: The complementary fragment from the alpha-cleavage is the sec-butyl

carbocation, [CH₃CH₂CH(CH₃)]⁺, which appears at m/z 57. Its high relative intensity (~85%)

serves as a self-validating piece of evidence for the initial cleavage event.

Phenyl-derived Fragments: The peaks at m/z 77 ([C₆H₅]⁺) and m/z 79 are characteristic of a

monosubstituted benzene ring, arising from fragmentation within the phenyl portion of the

m/z 107 ion or directly from the molecular ion.

[M]⁺
m/z 164

[C₆H₅CHOH]⁺
m/z 107 (Base Peak)

α-Cleavage

[C₄H₉]⁺
m/z 57

α-Cleavage

[C₆H₅]⁺
m/z 77

- CHO

Click to download full resolution via product page

Caption: Key EI-MS fragmentation pathway of 2-Methyl-1-phenyl-1-butanol.

Experimental Protocol: GC-MS Analysis
This protocol describes a self-validating workflow for acquiring EI-MS data.

Sample Preparation: Prepare a 1 mg/mL solution of 2-Methyl-1-phenyl-1-butanol in HPLC-

grade dichloromethane.
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GC Separation:

System: Agilent 8890 GC coupled to a 5977B MS Detector.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Inlet: Split/Splitless, 250°C, split ratio 50:1.

Injection Volume: 1 µL.

Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

MS Detection:

Ion Source: Electron Ionization (EI), 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-400.

Data Validation: Confirm the purity of the analyte peak by examining the peak shape and the

consistency of the mass spectrum across the peak. The presence of the expected molecular

ion and key fragments (m/z 107, 57) validates the result.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

exceptionally powerful tool for identifying the presence of specific functional groups.

Data Summary
The gas-phase IR spectrum data is available from the NIST/EPA Gas-Phase Infrared

Database.[5]
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3400 Broad, Strong O-H Stretch (Alcohol)

~3100-3000 Medium C-H Stretch (Aromatic)

~2960-2850 Strong C-H Stretch (Aliphatic)

~1600, ~1495, ~1450 Medium-Weak C=C Stretch (Aromatic Ring)

~1050 Strong
C-O Stretch (Secondary

Alcohol)

~750, ~700 Strong
C-H Bend (Monosubstituted

Benzene)

Interpretation
The IR spectrum provides definitive evidence for the key functional groups in 2-Methyl-1-
phenyl-1-butanol.

O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3600-

3400 cm⁻¹ region. This is the hallmark of an alcohol's O-H stretching vibration. The

broadening is a direct consequence of intermolecular hydrogen bonding.

C-H Stretches: The spectrum is bifurcated in the C-H stretching region. Peaks just above

3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the intense peaks just

below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the sec-butyl group.

Aromatic Region: The absorptions around 1600-1450 cm⁻¹ are typical for the carbon-carbon

stretching vibrations within the phenyl ring.

C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration.

The position is characteristic of a secondary alcohol attached to a phenyl group.

Substitution Pattern: The two strong bands at ~750 and ~700 cm⁻¹ are highly diagnostic for

a monosubstituted benzene ring, arising from out-of-plane C-H bending vibrations. This

provides a self-validating check on the structure of the aromatic portion.
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Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of

liquid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum in air.

Sample Application: Place one drop of neat 2-Methyl-1-phenyl-1-butanol directly onto the

center of the ATR crystal.

Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR.

Scan Range: 4000-650 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

Data Validation: The resulting spectrum should be free of atmospheric CO₂ (~2360 cm⁻¹)

and water vapor (~3700 and ~1600 cm⁻¹) artifacts. The presence of the definitive broad O-H

stretch validates the successful measurement of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping out the carbon

and hydrogen framework of the molecule.

Note on Data Availability: Peer-reviewed, experimental ¹H and ¹³C NMR data for 2-Methyl-1-
phenyl-1-butanol are not readily available in major public databases. Therefore, the following

sections utilize high-quality predicted spectra. These predictions are generated by algorithms

that compare the chemical environment of each nucleus to vast databases of experimentally

verified compounds. While highly accurate, they should be considered illustrative until

confirmed by experimental data.[1]

¹H NMR Spectroscopy (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35-7.20 Multiplet 5H Phenyl protons (C₆H₅)

~4.40 Doublet 1H
Benzylic proton (CH-

OH)

~2.10 Singlet (broad) 1H Hydroxyl proton (OH)

~1.90 Multiplet 1H CH-CH₃

~1.40 & ~1.10 Multiplet 2H CH₂-CH₃

~0.85 Triplet 3H CH₂-CH₃

~0.75 Doublet 3H CH-CH₃

Interpretation:

Aromatic Region (δ 7.35-7.20): The cluster of signals integrating to 5H is characteristic of the

protons on the monosubstituted phenyl ring.

Benzylic Proton (δ ~4.40): The proton on the carbon bearing both the phenyl group and the

hydroxyl group (C1) is expected to be significantly deshielded, appearing as a doublet due to

coupling with the adjacent proton on C2.

Alkyl Region (δ 1.90-0.75): The remaining signals correspond to the sec-butyl group. The

diastereotopic nature of the methylene protons and the presence of multiple chiral centers

would lead to complex splitting patterns (multiplets). The terminal methyl groups appear as a

triplet and a doublet, respectively, consistent with their neighboring protons.

Hydroxyl Proton (δ ~2.10): The chemical shift of the OH proton is variable and depends on

concentration and solvent. It typically appears as a broad singlet and will exchange with

D₂O.

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment

~143 C (quaternary, aromatic, C-ipso)

~128 CH (aromatic)

~127.5 CH (aromatic)

~126 CH (aromatic)

~78 CH-OH (Benzylic Carbon)

~45 CH (Alkyl)

~25 CH₂ (Alkyl)

~15 CH₃ (Alkyl)

~11 CH₃ (Alkyl)

Interpretation:

Aromatic Carbons (δ 143-126): Four signals are expected for the phenyl group: one

quaternary (ipso-carbon attached to the alcohol moiety) and three CH carbons due to

symmetry.

Benzylic Carbon (δ ~78): The carbon atom bonded to the oxygen (C1) is highly deshielded

and appears significantly downfield, a characteristic chemical shift for carbons of this type.

Alkyl Carbons (δ 45-11): The remaining four signals in the upfield region correspond to the

four distinct carbon atoms of the sec-butyl group.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~15-20 mg of 2-Methyl-1-phenyl-1-butanol in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrument Setup:
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Spectrometer: Bruker Avance III HD 400 MHz spectrometer equipped with a Prodigy

cryoprobe.

Temperature: 298 K.

¹H NMR Acquisition:

Experiment: Standard single-pulse (zg30).

Spectral Width: 20 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition:

Experiment: Proton-decoupled single-pulse (zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Data Processing & Validation: Process the raw data (FID) with Fourier transformation, phase

correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00

ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C. The integration values in the

¹H spectrum should correspond to the number of protons, validating the assignments.

Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of 2-
Methyl-1-phenyl-1-butanol. Mass spectrometry confirms the molecular weight and reveals a

logical fragmentation pattern initiated by a stable benzylic oxonium ion. Infrared spectroscopy
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definitively identifies the key alcohol and monosubstituted aromatic functional groups. Finally,

predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon

environments, consistent with the known structure. This guide serves as a comprehensive

reference and procedural framework for the analytical characterization of this compound and

structurally related molecules.
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To cite this document: BenchChem. [A Guide to the Spectroscopic Analysis of 2-Methyl-1-
phenyl-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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